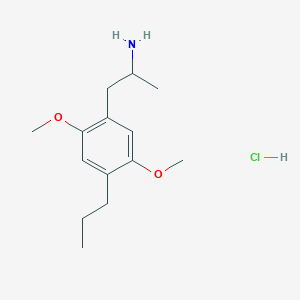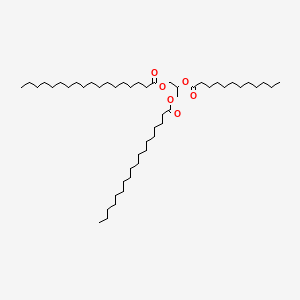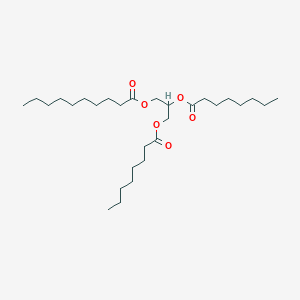
Bohenin
概要
説明
1,3-di(docosanoyl)-2-oleoyl-rac-glycerol , is a complex lipid molecule. Its chemical formula is C65H124O6 , and its molecular weight is approximately 1001.68 g/mol . This compound belongs to the class of triacylglycerols (TAGs), which are esters of glycerol and three fatty acids.
科学的研究の応用
1,3-Didocosanoyl-2-Oleoyl-rac-glycerol finds applications in various fields:
Lipid Metabolism Research: Studying its metabolism sheds light on lipid homeostasis and lipid-related diseases.
Emulsification Properties: Due to its structure, it may have emulsifying properties in food and cosmetic formulations.
Biological Membranes: Investigating its role in cell membranes and lipid bilayers.
Drug Delivery: As a lipid, it may be used in drug delivery systems.
作用機序
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular membranes, lipid signaling pathways, and potential effects on gene expression.
実験室実験の利点と制限
Bohenin has several advantages for lab experiments. It is a natural compound that is easy to obtain and can be synthesized in the lab. This compound is also relatively stable and can be stored for long periods of time. This compound is also relatively non-toxic and can be used in a variety of experiments.
However, there are some limitations to using this compound in lab experiments. This compound is not soluble in water, so it must be dissolved in a solvent before it can be used in experiments. This compound is also not very stable in the presence of light and heat, so it must be stored in a dark and cool place. This compound is also not very soluble in organic solvents, so it must be used in small amounts.
将来の方向性
There are several future directions for bohenin research. This compound could be studied for its potential to treat cancer and other diseases. This compound could also be studied for its potential to modulate the activity of enzymes, receptors, and transcription factors. This compound could also be studied for its potential to modulate the activity of metabolic and signaling pathways. This compound could also be studied for its potential to modulate the activity of various cell types, including cancer cells and immune cells. Finally, this compound could be studied for its potential to modulate the activity of various enzymes and receptors in the brain and nervous system.
準備方法
The synthetic preparation of 1,3-Didocosanoyl-2-Oleoyl-rac-glycerol involves the esterification of glycerol with docosanoic acid (C22:0) and oleic acid (C18:1) at specific positions. Industrial production methods may vary, but typically involve enzymatic or chemical processes. Unfortunately, specific reaction conditions and industrial-scale methods are not widely documented in the literature.
化学反応の分析
1,3-Didocosanoyl-2-Oleoyl-rac-glycerol can undergo various chemical reactions, including:
Hydrolysis: Enzymatic or chemical cleavage of the ester bonds, yielding glycerol and the corresponding fatty acids.
Oxidation: Oxidative processes can lead to the formation of oxidized TAGs.
Reduction: Reduction of the carbonyl groups in the fatty acid chains.
Substitution: Substitution reactions at the fatty acid positions.
Common reagents and conditions for these reactions depend on the specific transformation. Major products include free fatty acids and modified TAGs.
類似化合物との比較
1,3-Didocosanoyl-2-Oleoyl-rac-glycerol is unique due to its specific combination of docosanoic acid and oleic acid. Similar compounds include other TAGs with different fatty acid compositions, such as 1,2-dioleoyl-3-linoleoyl-rac-glycerol and 1,2-dilinoleoyl-3-oleoyl-rac-glycerol .
特性
IUPAC Name |
[3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H124O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-39-42-45-48-51-54-57-63(66)69-60-62(71-65(68)59-56-53-50-47-44-41-36-27-24-21-18-15-12-9-6-3)61-70-64(67)58-55-52-49-46-43-40-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h27,36,62H,4-26,28-35,37-61H2,1-3H3/b36-27- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKKMDRSYOCXLG-RLANJUCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H124O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(22:0/18:1(9Z)/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0046506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
77145-68-7 | |
| Record name | Bohenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BOHENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E62B2M7C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)
![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)

![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)


![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)

![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)

![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026064.png)
![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)